![molecular formula C15H14FN3O B2895006 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone CAS No. 1797183-59-5](/img/structure/B2895006.png)

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

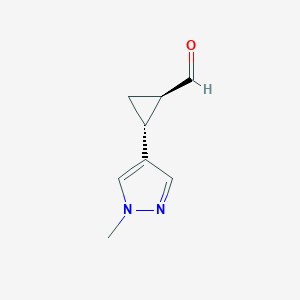

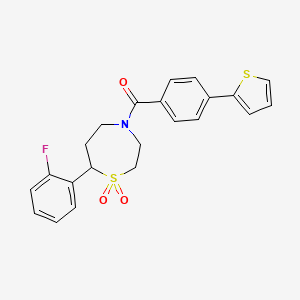

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone, also known as Dihydropyridopyrimidine-6-one (DHPM-6), is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrimidines, which are heterocyclic organic compounds that contain a nitrogen atom in their ring structure. In

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

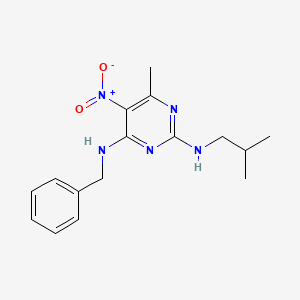

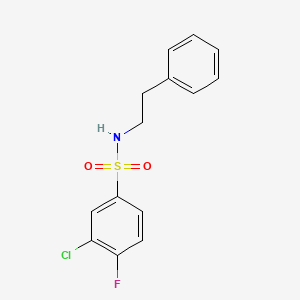

Pyrimidine derivatives, such as those synthesized in the study by Muralidharan et al. (2019), have shown significant analgesic and anti-inflammatory activities. These compounds were synthesized starting from 4-fluoro-3-methyl acetophenone, indicating the relevance of fluorophenyl groups in the medicinal chemistry of pyrimidines. The nature of the substituent on the pyrimidine ring was found to play a major role in determining the biological activities of these compounds, highlighting the potential for structural optimization in drug design (Muralidharan, S. James Raja, Asha Deepti, 2019).

Antifungal Agent Development

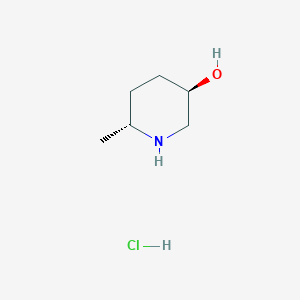

The synthesis process of Voriconazole, an antifungal agent, involves the formation of a pyrimidine derivative, showcasing the application of pyrimidines in developing broad-spectrum antifungal medications. The relative stereochemistry critical to Voriconazole's efficacy underscores the importance of precise structural modifications in enhancing drug performance (M. Butters et al., 2001).

Formulation Development for Poorly Soluble Compounds

Research by Burton et al. (2012) on developing suitable formulations for poorly water-soluble compounds demonstrates the applicability of pyrimidine derivatives in addressing formulation challenges in drug development. The study involved a compound that inhibits the ultrarapid potassium current (IKur), highlighting the versatility of pyrimidine structures in therapeutic applications (Lori Burton et al., 2012).

Antimicrobial Activity

Chinmayi et al. (2020) synthesized a series of dihydropyrimidinone derivatives and evaluated their antibacterial activity, showcasing the potential of pyrimidine derivatives as antimicrobial agents. The diverse biological properties of dihydropyrimidinones, including antibacterial and antifungal activities, emphasize their importance in medicinal chemistry (N. Chinmayi, Y. C. S. Kumar, M. Murahari, 2020).

Anticancer Agent Development

Alam et al. (2018) designed and synthesized novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluating them as potential anticancer agents. The cytotoxicity evaluation against human cancer cell lines indicates the promising application of pyrimidine derivatives in cancer therapy (Raquib Alam et al., 2018).

properties

IUPAC Name |

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O/c16-13-3-1-11(2-4-13)7-15(20)19-6-5-14-12(9-19)8-17-10-18-14/h1-4,8,10H,5-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPPQBYLRMHHBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2894933.png)

![2-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)propan-2-ol](/img/structure/B2894936.png)

![Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894938.png)

![Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2894939.png)

![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methylamine](/img/structure/B2894946.png)